molecular formula C9H10N4O2 B12973546 3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one

3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one

Cat. No.: B12973546
M. Wt: 206.20 g/mol
InChI Key: NCJIPECXMDQEGC-UHFFFAOYSA-N
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Description

This compound features a pyridazin-4(1H)-one core substituted with a hydroxymethyl group at position 3 and a 1-methyl-1H-pyrazol-4-yl group at position 1. The hydroxymethyl group may enhance solubility compared to alkyl or aryl substituents, while the 1-methylpyrazole moiety could influence binding affinity through steric and electronic effects .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

3-(hydroxymethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one

InChI

InChI=1S/C9H10N4O2/c1-12-5-7(4-10-12)13-3-2-9(15)8(6-14)11-13/h2-5,14H,6H2,1H3

InChI Key

NCJIPECXMDQEGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)N2C=CC(=O)C(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyridazinone Ring: The pyridazinone ring can be formed by the cyclization of a suitable hydrazine derivative with a diketone or ketoester.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a reaction with formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the pyrazole and pyridazinone rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole and pyridazinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible applications in treating various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of “3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity/Notes
Target Compound Pyridazin-4(1H)-one 3-(Hydroxymethyl), 1-(1-methyl-1H-pyrazol-4-yl) Unknown activity; structural analog of TAK-063
TAK-063 () Pyridazin-4(1H)-one 1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl], 5-methoxy, 3-(1-phenyl-1H-pyrazol-5-yl) Antipsychotic; high metabolic stability
JCJ () Pyridazin-4(1H)-one 3-[1-(3-Bromophenyl)-1H-pyrazol-5-yl], 1-(pyridin-4-yl) Bromine enhances lipophilicity; uncharacterized
K1I () Pyridazin-4(1H)-one 3-[1-(2,2-Difluorobenzodioxol-4-yl)-1H-pyrazol-5-yl], 1-(3-methanesulfonylphenyl) Sulfonyl group improves solubility
PDE10 Inhibitor () Pyridazin-4(1H)-one 3-[1-(2-Fluorophenyl)-1H-pyrazol-5-yl], 1-(3-trifluoromethylphenyl) Micromolar IC50 (0.07 µM) for PDE10 inhibition
Key Observations:
  • Core Flexibility: Pyridazinone derivatives tolerate diverse substituents, enabling optimization for target selectivity and pharmacokinetics .
  • Hydroxymethyl vs.
  • Pyrazole Variations : 1-Methylpyrazole (target) vs. phenylpyrazole (TAK-063) substitutions alter steric bulk and π-π stacking interactions, impacting receptor binding .
Metabolic Stability
  • TAK-063 : Demonstrates favorable absorption and distribution due to methoxy and fluorophenyl groups, with metabolism yielding hydroxylated derivatives (e.g., M-I) .
  • Target Compound : The hydroxymethyl group may undergo glucuronidation or oxidation, shortening half-life compared to TAK-063 .

Biological Activity

3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one, identified by its CAS number 1314388-91-4, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H10N4O2
  • Molecular Weight : 206.2 g/mol
  • Structural Features : The compound consists of a pyridazine core substituted with a hydroxymethyl group and a pyrazole moiety, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown moderate antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range around 250 µg/mL .

CompoundTarget PathogenMIC (µg/mL)
3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-oneS. aureus250
3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-oneE. coli250

Anti-inflammatory Activity

The pyrazole scaffold is recognized for its anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as TNFα and IL-6. For example, certain pyrazole derivatives exhibited IC50 values in the nanomolar range against these cytokines, suggesting that 3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one may also possess similar capabilities .

CompoundTarget CytokineIC50 (µM)
3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-oneTNFα<0.05
3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-oneIL-6<0.05

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as p38 MAPK and IKK .
  • Cytokine Modulation : By modulating the release of pro-inflammatory cytokines, these compounds can potentially reduce inflammation and associated symptoms.
  • Antimicrobial Mechanisms : The presence of the pyrazole ring is critical for binding to bacterial targets, disrupting their function and leading to cell death.

Case Studies

Several studies have explored the biological activity of related pyrazole derivatives:

Case Study 1: Antibacterial Screening

In a study evaluating various pyrazole derivatives, compounds similar to 3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one were tested against a panel of bacteria. Results indicated significant antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Anti-inflammatory Efficacy

Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in vitro. The study highlighted that certain modifications to the pyrazole structure enhanced potency against inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .

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